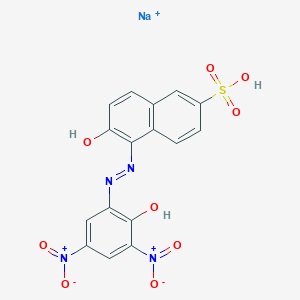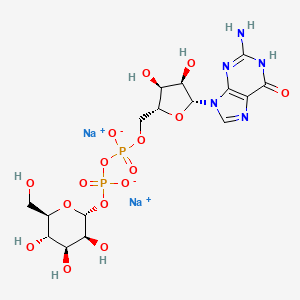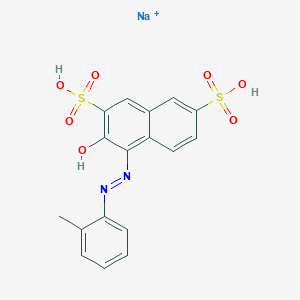![molecular formula C38H50N8O10S2 B1496556 (3S)-3-Acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 89911-64-8](/img/structure/B1496556.png)
(3S)-3-Acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Descripción general
Descripción
CCK (26-31) is an N-terminal fragment of CCK, a peptide hormone found in the intestine and brain that stimulates digestion, mediates satiety, and is involved in anxiety.
Aplicaciones Científicas De Investigación
Acetylenic Amino Acids and Derivatives in Plant Seeds
The compound is related to complex amino acids and their derivatives. Acetylenic amino acids, structurally related compounds, have been isolated from the seeds of Euphoria longan. These compounds exhibit a distinct acetylenic bond, and their structures have been elucidated through methods like hydrogenation, NMR, and mass spectrometric studies. Such studies contribute to understanding the biogenetic relationships between these amino acids and other olefinic and cyclopropyl amino acids from related plant species, highlighting their potential biological significance and applications in understanding plant biochemistry and metabolism (Sung, Fowden, Millington & Sheppard, 1969).
Application in Stereoselective Synthesis of Peptides
The reaction of aziridinecarboxylic acids with thiols, including the structurally complex amino acids, provides a route for the stereoselective synthesis of peptides and β-lactam derivatives. This process, involving the ring-opening reaction of unactivated aziridinecarboxylic acids with thiols, is significant for the synthesis of β-amino acid derivatives with sulfur substituents, which are important in peptide synthesis and pharmaceutical applications (Hata & Watanabe, 1987).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides insights into the chemical properties of complex amino acids. Studies involving FT-IR, NMR, X-ray diffraction, and computational methods like DFT contribute to understanding the molecular structure, stability, and electronic properties of such compounds. This research is crucial for applications in material science, chemistry, and biochemistry (Raju et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is the cholecystokinin (CCK) receptors located in the gut and brain . These receptors play a crucial role in stimulating digestion, regulating satiety (the feeling of fullness), and are associated with anxiety .
Mode of Action
The compound interacts with its targets by binding to the CCK receptors. This binding triggers a series of biochemical reactions that lead to the stimulation of digestion and the feeling of satiety . It’s important to note that the non-sulfated form of cck (26-31) is less active than the sulfated form .
Biochemical Pathways
The binding of the compound to the CCK receptors activates several biochemical pathways. These pathways involve the release of digestive enzymes from the pancreas and the contraction of the gallbladder, which aids in digestion . Additionally, it influences the central nervous system pathways that regulate feelings of satiety and anxiety .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of digestion and the induction of a feeling of fullness or satiety . This can help regulate food intake and potentially aid in weight management. Additionally, it is associated with anxiety, indicating a role in mood regulation .
Propiedades
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIRLWWYUBVSM-QKUYTOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCK (26-31) (non-sulfated) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)






![Pyrido[3,4-d]pyrimidin-4(3H)-one, 5-methoxy-](/img/structure/B1496494.png)

![1-Hydroxy-5-nitro-3-oxidospiro[benzimidazol-3-ium-2,1'-cyclohexane]-4-imine](/img/structure/B1496498.png)
methanone oxime](/img/structure/B1496499.png)
